1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-, (1R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)

Description

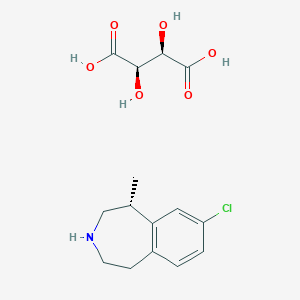

Chemical Identity: This compound, also known as Lorcaserin L-tartrate (CAS: 824430-78-6), is a benzazepine derivative with a molecular formula of $ C{11}H{14}ClN \cdot C4H6O_6 $. Its structure includes an 8-chloro substitution on the benzazepine ring, a methyl group at position 1, and a (1R) stereochemical configuration. The tartrate salt [(2R,3R)-2,3-dihydroxybutanedioate] enhances solubility and stability for pharmaceutical applications .

Pharmacological Role: Lorcaserin L-tartrate was developed as a selective serotonin 5-HT$_{2C}$ receptor agonist, targeting appetite suppression for obesity treatment. However, commercial availability has been discontinued (as noted by CymitQuimica in 2025), likely due to safety concerns or formulation challenges .

Properties

IUPAC Name |

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.C4H6O6/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;5-1(3(7)8)2(6)4(9)10/h2-3,6,8,13H,4-5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEYPPGCJSRUAN-YIDNRZKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCC2=C1C=C(C=C2)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856700 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824430-78-6 | |

| Record name | 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-, (1R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824430-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Reaction

- Starting Material: [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride

- Reagent: Aluminum chloride (AlCl3)

- Conditions: Heating at approximately 125°C to 130°C for a suitable duration to promote cyclization, forming the 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine backbone.

- Outcome: The reaction produces a crude oil containing the desired (R)-enantiomer with typical purity around 35-40% before purification.

Purification of the Free Base

- The crude product is subjected to solvent extraction and distillation to remove impurities and concentrate the free base.

- The distillation residue is dissolved in acetone at 40-60°C to prepare for salt formation.

Formation of the L-(+)-Tartaric Acid Salt

- Salt Formation: The free base solution is treated with L-(+)-tartaric acid in acetone-water solvent at 40-55°C.

- Crystallization: Cooling the solution to 5-10°C induces precipitation of the L-tartrate salt.

- Purity: The resulting salt exhibits an enantiomeric excess (ee) of approximately 98.5% or greater, indicating high chiral purity.

- Isolation: The precipitate is filtered and washed to yield the crystalline salt form.

Final Purification and Crystallization

- The L-tartrate salt is further purified by crystallization from ethyl acetate under controlled water content (0.2% to 2% by weight) to obtain the hemihydrate crystalline form.

- The final product typically has an achiral purity of about 98-100% and chiral purity of 98-99% ee or greater.

Process Parameters and Analytical Monitoring

| Step | Conditions/Parameters | Analytical Techniques | Outcome/Purity |

|---|---|---|---|

| Cyclization | 125-130°C, AlCl3 catalyst | HPLC (IPC Quantification) | Free base ~35-40% purity (R-enantiomer) |

| Solvent Extraction | Room temperature, multiple washes with NaOH | pH monitoring, HPLC | Removal of impurities |

| Dissolution for Salt Formation | Acetone-water, 40-60°C | HPLC, Chiral HPLC | Ready for salt precipitation |

| Salt Precipitation | Cooling to 5-10°C | Chiral HPLC | >98.5% enantiomeric excess |

| Crystallization | Ethyl acetate, controlled water content (0.2-2%) | Karl Fischer (water content), HPLC | Achiral purity ~98-100%, chiral purity >98% ee |

Research Findings and Optimization

- The use of [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride as the starting material is crucial for establishing the benzazepine core with the desired stereochemistry.

- Aluminum chloride-mediated cyclization is effective in forming the tetrahydrobenzazepine ring system with retention of the (R)-configuration.

- The choice of L-(+)-tartaric acid as the resolving agent ensures high enantiomeric purity and stable crystalline salt formation.

- Control of solvent composition, temperature, and water content during salt formation and crystallization is essential for reproducible yield and purity.

- Final crystallization from ethyl acetate under nitrogen atmosphere helps achieve the hemihydrate form with excellent purity and stability.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Product Form | Purity/Notes |

|---|---|---|---|---|

| 1 | Cyclization of ammonium chloride intermediate | AlCl3, 125-130°C | Crude free base oil | 35-40% purity (R-enantiomer) |

| 2 | Solvent extraction and distillation | NaOH aqueous washes, acetone | Purified free base solution | Removal of impurities |

| 3 | Salt formation with L-(+)-tartaric acid | Acetone-water, 40-55°C | L-tartrate salt precipitate | >98.5% enantiomeric excess |

| 4 | Crystallization | Ethyl acetate, controlled water | Hemihydrate crystalline salt | Achiral purity ~98-100%, chiral purity >98% ee |

Chemical Reactions Analysis

Enantiomeric Resolution Using Tartaric Acid

The racemic mixture undergoes chiral resolution via diastereomeric salt formation with L-(+)-tartaric acid:

Key Steps

-

Dissolution : The racemic free base is dissolved in acetone/water (55–60°C).

-

Precipitation : L-(+)-tartaric acid is added, and cooling (−5–10°C) yields the (R)-enantiomer tartrate salt.

-

Recrystallization : Repeated crystallization enhances enantiomeric excess (≥98% ee) .

Critical Parameters

-

Water content in ethyl acetate phase: 0.2–0.6% (for optimal solubility) .

-

Stoichiometry: 1:1 molar ratio of benzazepine to tartaric acid .

Thermal Stability

-

The tartrate salt is stable ≤60°C but undergoes racemization above 80°C in polar solvents (e.g., water, ethanol) .

-

Degradation products include oxidation byproducts (e.g., N-oxide derivatives) and hydrolyzed intermediates .

Hydrolytic Sensitivity

-

Susceptible to acid-catalyzed hydrolysis at the azepine nitrogen , forming 8-chloro-1-methyl-3,4-dihydro-1H-benzo[d]azepin-2(5H)-one under strong acidic conditions (pH <2) .

Salt Formation and Crystallography

| Salt Form | Counterion | Melting Point | Solubility (mg/mL) |

|---|---|---|---|

| Hydrochloride hemihydrate | HCl | 192–194°C | 33 (water, 25°C) |

| Orotate | Orotic acid | 168–170°C | 12 (ethanol) |

| Tartrate | L-(+)-tartaric acid | 185–187°C | 45 (water) |

The tartrate salt exhibits superior aqueous solubility compared to other salts, attributed to hydrogen bonding between the hydroxyl groups of tartaric acid and the benzazepine nitrogen .

Key Synthetic Intermediates

Intermediate 1 : [2-(4-Chlorophenyl)ethyl]-(2-chloropropyl)ammonium chloride

Intermediate 2 : (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine free base

Industrial-Scale Process Optimization

Scientific Research Applications

Weight Management

Lorcaserin, derived from the benzazepine structure, was developed as a treatment for obesity. It acts primarily as a selective agonist for the 5-HT2C serotonin receptors , influencing appetite regulation. In studies, Lorcaserin demonstrated significant reductions in body weight and food intake in animal models:

- Study Findings :

Neurological Disorders

Research has indicated potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound's interaction with serotonin receptors suggests it may influence cognitive functions and mood regulation:

- Mechanism : Activation of the 5-HT2C receptor has been linked to neuroprotective effects and modulation of neurotransmission pathways .

Pain Management

The compound's analgesic properties are being explored in the context of pain management. Its ability to modulate serotonin pathways may provide therapeutic benefits in conditions characterized by chronic pain:

- Case Studies : Investigations into its efficacy in pain models have shown promise, although further clinical trials are required to establish its safety and effectiveness .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-, (1R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and pharmacologically related benzazepine derivatives.

Structural Analogs

Research Findings and Key Contrasts

Receptor Selectivity :

- Lorcaserin derivatives exhibit varying affinities for serotonin receptors. For example, 7-(3-chlorophenyl)-substituted analogs (CAS N/A) show higher 5-HT${2A}$ activity, increasing cardiovascular risks compared to Lorcaserin’s 5-HT${2C}$ selectivity .

- The 8-chloro substitution in Lorcaserin L-tartrate optimizes 5-HT$_{2C}$ binding, reducing off-target effects .

Toxicity and Regulatory Status: Lorcaserin Hydrochloride’s withdrawal underscores the importance of long-term carcinogenicity assessments, a factor that may also apply to the tartrate form . Compounds like CAS 89739-62-8 (with 4-methoxyphenoxy groups) pose higher acute toxicity risks, necessitating stringent handling protocols .

Counterion Impact :

- Tartrate salts generally enhance solubility but may introduce stability issues (e.g., hygroscopicity) compared to hydrochloride salts, influencing shelf-life and storage conditions .

Biological Activity

The compound 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-, (1R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) is a derivative of benzazepine known for its potential therapeutic applications. This article reviews its biological activity based on existing research findings, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H14ClN

- Molecular Weight : 195.69 g/mol

- CAS Number : 616202-81-4

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors. It has been noted to act as a selective agonist for the 5-HT_2C receptor subtype, which plays a crucial role in appetite regulation and mood modulation. This receptor's activation can lead to increased satiety and reduced food intake, making it a candidate for obesity treatment.

Pharmacological Effects

- Weight Management : Clinical studies have shown that compounds related to benzazepines can effectively reduce body weight by modulating appetite through serotonin pathways. For instance, Lorcaserin (a related compound) was approved for weight management due to its efficacy in promoting weight loss while minimizing adverse effects associated with traditional appetite suppressants .

- Neuroprotective Properties : Research indicates that benzazepine derivatives may possess neuroprotective effects. These compounds have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by enhancing cognitive functions and reducing neuroinflammation .

- Antioxidant Activity : Several studies have demonstrated that benzazepine derivatives exhibit significant antioxidant properties. For example, the DPPH radical scavenging assay showed that some synthesized derivatives possess high radical scavenging abilities comparable to well-known antioxidants like ascorbic acid .

Case Study 1: Weight Loss Efficacy

A clinical trial involving Lorcaserin demonstrated significant weight loss in obese patients over a year compared to placebo groups. Patients receiving the drug reported decreased appetite and improved metabolic markers .

Case Study 2: Neuroprotection in Animal Models

In a study using mouse models of Alzheimer’s disease, administration of a related benzazepine compound resulted in improved memory performance in behavioral tests and reduced amyloid-beta plaque accumulation in the brain .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClN |

| Molecular Weight | 195.69 g/mol |

| CAS Number | 616202-81-4 |

| Primary Target | 5-HT_2C receptor |

| Weight Loss Efficacy | Significant in trials |

| Antioxidant Activity | High (DPPH assay) |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this benzazepine derivative, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of benzazepine derivatives typically involves multi-step reactions, including cyclization strategies and chiral resolution. For example, benazepine-related compounds are synthesized via cyclization of intermediates using acid catalysis or nucleophilic substitution . To optimize purity, employ preparative HPLC with a C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Monitor impurities using relative retention times (RRT) as outlined in pharmacopeial standards (e.g., RRT 0.5–2.1 for common byproducts) .

Q. How should researchers analyze and quantify impurities in this compound?

- Methodological Answer : Impurity profiling requires reversed-phase HPLC with UV detection at 220–254 nm. Use reference standards (e.g., USP Benazepril Related Compound A RS) to identify peaks corresponding to synthetic byproducts or degradation products. Calculate impurity limits using the formula:

where is the peak response of the impurity and is the total peak response. Acceptable limits are ≤0.5% for individual impurities and ≤2.0% for total impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE including nitrile gloves, EN 166-certified safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of exposure, wash skin with water for 15 minutes and consult a physician. Dispose of waste via licensed facilities, adhering to local regulations for halogenated organic compounds .

Advanced Research Questions

Q. How can enantiomeric purity be validated for the (1R)-configured benzazepine core?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10) can resolve enantiomers. Alternatively, use with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to confirm stereochemistry .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% RH for 6 months. Use HPLC to monitor degradation products. For pH stability, prepare buffer solutions (pH 1–10) and incubate samples at 37°C. Analyze time-dependent degradation kinetics using Arrhenius plots to predict shelf-life .

Q. How should researchers address contradictions in impurity profiles across different synthesis batches?

- Methodological Answer : Perform root-cause analysis by comparing reaction conditions (e.g., temperature, catalyst purity). Use LC-MS to identify batch-specific impurities. Statistical tools like principal component analysis (PCA) can correlate impurity patterns with synthetic variables. Adjust purification protocols (e.g., recrystallization solvents) to mitigate recurring impurities .

Q. What strategies are suitable for preliminary toxicity assessment when in vivo data are unavailable?

- Methodological Answer : Use in vitro assays such as the MTT assay on HepG2 cells to assess cytotoxicity. Predictive tools like QSAR models (e.g., OECD Toolbox) can estimate acute toxicity based on structural analogs. For ecotoxicity, conduct Daphnia magna immobilization tests at concentrations ≤1 mg/L, noting that mobility in soil and bioaccumulation potential remain understudied .

Data Contradiction Analysis

- Example : If impurity RRT 0.6 exceeds 0.5% in one study but is absent in another, verify column selectivity (e.g., C8 vs. C18) and mobile phase composition. Cross-validate with orthogonal methods like GC-MS or capillary electrophoresis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.